Diethyl 2-bromobenzylphosphonate
Overview
Description
Diethyl 2-bromobenzylphosphonate is a chemical compound with the molecular formula C11H16BrO3P . It is involved in various chemical reactions such as radical coupling, synthesis of organosoluble zirconium phosphonate nanocomposites, click-chemistry, asymmetric epoxidation of unfunctionalized olefins, Negishi alkyl-aryl cross-coupling, and synthesis of hydrolytically stable phosphonic acids for use as dental adhesives .
Synthesis Analysis
The synthesis of diethyl benzylphosphonates has been studied for their potential as antimicrobial agents . The organophosphonates were obtained based on a developed palladium-catalyzed α, β-homodiarylation of vinyl esters protocol . A new synthetic pathway toward 1,2-bis (4- ( (diethoxyphosphoryl)methyl)phenyl)ethyl acetate was proposed which significantly improves the overall yield of the final product (from 1% to 38%) .Molecular Structure Analysis
The molecular weight of Diethyl 2-bromobenzylphosphonate is 307.12 g/mol . The linear structure formula is given by C6H5CH2P (O) (OC2H5)2 .Chemical Reactions Analysis
Diethyl 2-bromobenzylphosphonate has been used in various chemical reactions. For instance, it has been used with sodium t-butanolate in N,N-dimethyl-formamide at 25℃ for 0.0833333h in an inert atmosphere .Physical And Chemical Properties Analysis
Diethyl 2-bromobenzylphosphonate is a clear liquid with a color ranging from colorless to very pale yellow . The molecular weight is 245.05 g/mol .Scientific Research Applications
Diethyl 2-bromobenzylphosphonate: A Comprehensive Analysis of Scientific Research Applications:
Synthesis of Antibacterial Compounds
Diethyl 2-bromobenzylphosphonate is used in the synthesis of new compounds within the diethyl benzylphosphonate derivatives group. These compounds may offer alternatives to commonly used antibiotics for clinical infections .
Reactant for Skin Disorder Treatments
This compound serves as a reactant in the synthesis of 3,5-dihydroxy-4-isopropylstilbene, which has potential applications in treating skin disorders .
Marine Natural Products Synthesis
It is also utilized in the synthesis of natural cytotoxic marine products of polyketide origin through intramolecular Diels-Alder reactions .
Stilbene Synthesis
Diethyl 2-bromobenzylphosphonate is involved in the synthesis of stilbenes via on-column oxidation of vicinal diols and Horner-Emmons reactions .
Mechanism of Action
Target of Action
Related compounds such as diethyl phosphonate have been shown to interact with targets like diacylglycerol acyltransferase/mycolyltransferase ag85c and cholinesterase .
Mode of Action
It’s known that phosphonates can interact with their targets by mimicking the tetrahedral intermediate of the reaction they inhibit, thereby preventing the reaction from proceeding .
Biochemical Pathways
Related compounds have been used in the synthesis of various organic compounds, indicating that they may participate in a variety of biochemical reactions .
Result of Action
Related compounds have been used in the synthesis of various organic compounds, suggesting that they may have a wide range of potential effects .
Safety and Hazards
properties
IUPAC Name |
1-bromo-2-(diethoxyphosphorylmethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrO3P/c1-3-14-16(13,15-4-2)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSRNZRYSLDCGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=CC=C1Br)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90507432 | |
Record name | Diethyl [(2-bromophenyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90507432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-bromobenzylphosphonate | |
CAS RN |
63909-55-7 | |
Record name | Diethyl [(2-bromophenyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90507432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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